molecular formula C7H7Br2N B372499 2,4-Dibromo-5-methylaniline CAS No. 67643-51-0

2,4-Dibromo-5-methylaniline

Cat. No.: B372499
CAS No.: 67643-51-0
M. Wt: 264.94g/mol
InChI Key: LOTJCUXBWOAEDD-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylaniline is a halogenated aniline derivative with the molecular formula C7H7Br2N. It is a crystalline solid that is widely used in various fields, including organic synthesis, pharmaceuticals, and material science. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-5-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the individual, including factors such as age, sex, diet, and disease state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methylaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-5-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-methylaniline is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties. This combination allows for specific reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4-dibromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTJCUXBWOAEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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